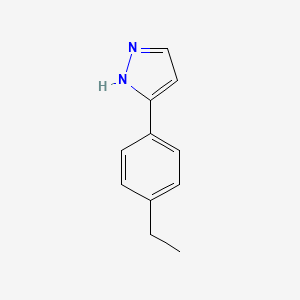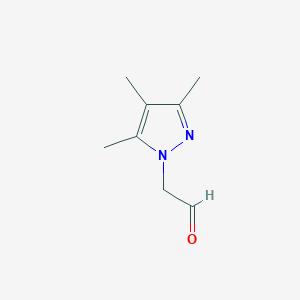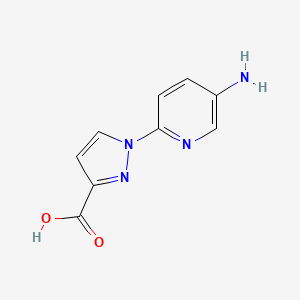
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Drug Discovery
The pyrazole scaffold is a popular choice in medicinal chemistry and drug discovery . The unique structure of (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol could potentially be used to develop new drugs with improved pharmacological properties.
Agrochemistry
Pyrazole compounds have applications in agrochemistry . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has been produced as an insecticidal compound . (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol could potentially have similar applications.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . The nitrogen atoms in the pyrazole ring can act as donors to form complexes with various metal ions. This could be a potential area of application for (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds . (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol could potentially be used to synthesize new organometallic compounds.
Antidiabetic Agents
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a pyrazole derivative, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol could potentially have similar applications.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic effects on human cell lines .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Propriétés
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4,6,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHPLKSLBSEBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)

![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)

![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine](/img/structure/B3087057.png)
![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)